![molecular formula C15H19N3O2S B2369790 3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine CAS No. 2176152-26-2](/img/structure/B2369790.png)
3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine
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Description
3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The selectivity of chemical inhibitors for cytochrome P450 (CYP) isoforms is crucial in drug metabolism and potential drug-drug interactions. Compounds like "3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine" could potentially serve as selective inhibitors or substrates for CYP isoforms, aiding in the understanding and prediction of metabolic pathways and interactions in drug discovery processes (Khojasteh et al., 2011).
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds, a class to which "3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine" relates due to its phenylsulfonyl moiety, have been explored for their therapeutic potentials, such as in treating bacterial infections, cancer, and Alzheimer’s disease. These compounds continue to be a significant class for the development of new drugs and drug candidates (Gulcin & Taslimi, 2018).
Aldo-Keto Reductase (AKR) 1C3 Inhibitors
The inhibition of AKR1C3 is being explored for the treatment of hormonal and hormonal independent malignancies. Compounds structurally related to "3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine" could potentially serve as inhibitors of AKR1C3, offering advantages over existing therapeutics for certain cancers (Penning, 2017).
properties
IUPAC Name |
1-(benzenesulfonyl)-3-(1-methylpyrazol-3-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-17-11-9-15(16-17)13-6-5-10-18(12-13)21(19,20)14-7-3-2-4-8-14/h2-4,7-9,11,13H,5-6,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCNPFRPRICSQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-3-yl)-1-(phenylsulfonyl)piperidine |
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